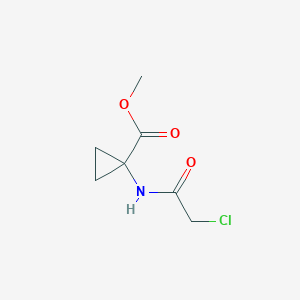

Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate

Description

Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is a cyclopropane-derived compound featuring a methyl ester at the 1-position and a 2-chloroacetamido substituent on the adjacent carbon. Cyclopropanes are known for their unique ring strain, which influences their reactivity and biological activity. This compound is likely synthesized via nucleophilic substitution or condensation reactions, given the presence of the chloroacetamido group, which is reactive toward amines or other nucleophiles.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-[(2-chloroacetyl)amino]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3/c1-12-6(11)7(2-3-7)9-5(10)4-8/h2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCWCMPFSWMBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001155818 | |

| Record name | Cyclopropanecarboxylic acid, 1-[(2-chloroacetyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521601-27-3 | |

| Record name | Cyclopropanecarboxylic acid, 1-[(2-chloroacetyl)amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1521601-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 1-[(2-chloroacetyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(2-chloroacetamido)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane-1-carboxylic acid with 2-chloroacetyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include substituted cyclopropane derivatives, carboxylic acids, and reduced amides.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various scientific disciplines:

Organic Chemistry

- Building Block : Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate serves as a crucial building block in synthesizing complex organic molecules. Its unique structure allows for various substitutions and modifications, making it valuable in organic synthesis .

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential therapeutic properties. Its structural features suggest it may act as an enzyme inhibitor, which is significant in drug design aimed at targeting specific metabolic pathways .

- Enzyme Inhibition : Studies indicate that the chloroacetamido group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition and making it a candidate for developing drugs against diseases involving dysfunctional enzymes .

Biological Research

- Biological Activity Studies : Research has shown that this compound can significantly affect biological systems. For instance, it has been tested for antitumor activity against human prostate cancer cells (PC-3), demonstrating its potential as an anticancer agent .

- Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics, which are essential for evaluating its viability as a therapeutic agent .

Case Studies

Several key studies highlight the practical applications of this compound:

Antitumor Activity

A study assessing the compound's effects on PC-3 prostate cancer cells revealed a significant reduction in cell viability through sulforhodamine B assays. This suggests potential use as an antitumor agent, warranting further exploration .

Enzyme Inhibition Studies

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways demonstrated effective reduction in enzyme activity via covalent modification. This supports its role in drug development targeting metabolic diseases .

Pharmacokinetic Evaluations

Initial pharmacokinetic studies indicated that this compound exhibits promising absorption and distribution profiles, which are critical factors for therapeutic efficacy .

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect various biological processes and pathways, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane Derivatives with Varied Substituents

The cyclopropane ring is a common scaffold in pharmaceuticals and agrochemicals. Key analogs include:

Table 1: Cyclopropane-Based Analogs

Key Observations :

- The chloroacetamido group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines), whereas the Boc-protected amino analog (CAS 19687-04-8) is stabilized for controlled reactions in multi-step syntheses .

- Halogenation (e.g., dichloro substitution in CAS 1447-13-8) increases lipophilicity and bioactivity, often seen in agrochemicals like pyrethroids .

Cycloalkane Analogs (Cyclobutane and Cyclopentane)

Replacing the cyclopropane ring with larger cycloalkanes alters steric strain and conformational flexibility:

Table 2: Cycloalkane-Based Analogs

Key Observations :

- Cyclobutane retains moderate ring strain, enhancing reactivity compared to cyclopentane but less than cyclopropane. The methylamino group in these analogs facilitates hydrogen bonding, critical for target binding in drug design .

- Cyclopentane derivatives exhibit greater conformational flexibility, often improving metabolic stability in vivo compared to strained rings .

Pyrrole-Based Analogs with Chloroacetamido Groups

The compound 2-(4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate () shares the 2-chloroacetamido motif but replaces the cyclopropane with a pyrrole ring:

- Pyrrole vs.

- Synthetic Routes : Both compounds are characterized via 1H-NMR and mass spectrometry, suggesting similar analytical workflows despite structural differences .

Biological Activity

Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H12ClNO3 |

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZACCBWISPIWXRN-UHFFFAOYSA-N |

The compound features a cyclopropane ring and a chloroacetamido group, which contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to interact with various biomolecules. The chloroacetamido group can form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine or serine, leading to enzyme inhibition. This mechanism is particularly relevant in the context of designing inhibitors for specific targets in drug development.

Enzyme Inhibition

Research indicates that compounds with similar structural features have shown promise as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2. For instance, studies have demonstrated that chloroacetamide-containing compounds exhibit significant inhibition of PLpro, with IC50 values indicating potency in cell-based antiviral assays .

Case Studies and Research Findings

-

Antiviral Activity :

- A study evaluated the antiviral properties of various compounds, including those with chloroacetamido groups. It was found that certain derivatives displayed notable antiviral activity against SARS-CoV-2 with an EC50 comparable to established drugs like remdesivir .

- The mechanism involved covalent bond formation with the active site of PLpro, effectively inhibiting viral replication and maintaining the antiviral interferon pathway .

- Cytotoxicity Assessments :

- Structure-Activity Relationships :

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique attributes of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate | Similar cyclopropane structure | Potentially different reactivity due to ethyl group |

| Methyl 3-(6-chloropyrazin-2-yloxy)propanoate | Features a propanoate chain | Distinct pharmacokinetic properties |

This table illustrates how variations in structure can lead to differences in biological activity and potential applications.

Q & A

How can the synthesis of Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate be optimized for higher yields?

Basic Research Question

Methodological Answer:

Optimization involves adjusting reaction conditions such as solvent choice, temperature, and stoichiometry. For cyclopropane derivatives, ethyl acetate is commonly used due to its polarity and ability to dissolve intermediates (e.g., as in Reference Example 87, where ethyl acetate facilitated filtration and purification) . Catalysts like 4-toluenesulfonate may enhance reactivity, as seen in similar cyclopropane carboxylate syntheses . Monitoring by TLC or HPLC ensures reaction completion. Post-synthesis, purification via recrystallization or column chromatography improves purity. Yield improvements (e.g., 80% in Reference Example 87) require precise control of moisture and oxygen-sensitive steps .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituents and cyclopropane ring geometry. For example, methyl ester protons typically resonate at δ 3.7–3.9 ppm, while cyclopropane carbons appear between δ 15–25 ppm .

- X-ray Crystallography : Resolves bond lengths and angles, critical for verifying strained cyclopropane geometry. SHELX software is widely used for refinement, especially for small molecules .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns. High-resolution MS (HRMS) distinguishes between isomers or impurities .

How do steric and electronic effects of the 2-chloroacetamido group influence the reactivity of the cyclopropane ring?

Advanced Research Question

Methodological Answer:

The electron-withdrawing chloroacetamido group increases ring strain, making the cyclopropane prone to ring-opening reactions. Steric hindrance from the methyl ester and chloroacetamido groups directs regioselectivity in nucleophilic attacks. Computational studies (e.g., DFT calculations) model charge distribution, showing increased electrophilicity at the C1 position adjacent to the carbonyl . Experimental validation via kinetic studies under varying pH or solvent polarities can quantify these effects .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Strategies include:

- Variable-Temperature NMR : Suppresses signal splitting caused by conformational exchange .

- Crystallographic Refinement : SHELXL’s TWIN and BASF commands address twinning or disordered regions in X-ray data .

- Complementary Techniques : IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm), while NOESY NMR clarifies spatial proximity of substituents .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Simulates binding to target proteins (e.g., kinases) using software like AutoDock Vina. The cyclopropane’s rigidity may enhance binding affinity by reducing entropy loss .

- QSAR Models : Correlate substituent properties (e.g., Hammett σ values for chloroacetamido) with activity. Parameters like logP (calculated via ChemAxon) predict membrane permeability .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics, highlighting potential metabolic liabilities (e.g., ester hydrolysis) .

What safety protocols are essential when handling this compound?

Basic Research Question

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Chloroacetamido derivatives are potential alkylating agents .

- Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., ethyl acetate) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

- Emergency Procedures : Immediate rinsing with water for exposure; consult SDS for antidotes (e.g., acetylcysteine for chloroacetamide toxicity) .

What role does the cyclopropane ring play in stabilizing intermediates during multi-step synthesis?

Advanced Research Question

Methodological Answer:

The cyclopropane ring’s strain energy (~27 kcal/mol) drives ring-opening reactions, enabling formation of complex scaffolds. For example, in Pd-catalyzed cross-couplings, the ring acts as a directing group via transannular interactions. Stability under acidic conditions (e.g., during Boc deprotection) is confirmed by monitoring ring integrity via H NMR .

How can enantiomeric purity of this compound be assessed?

Advanced Research Question

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients. Retention time differences ≥1.5 min indicate enantiomeric separation .

- Optical Rotation : Compare [α] values with literature (e.g., racemic mixtures show near-zero rotation) .

- X-ray Crystallography with Flack Parameter : Confirms absolute configuration for single crystals .

What are the challenges in scaling up lab-scale synthesis of this compound for preclinical studies?

Advanced Research Question

Methodological Answer:

- Exothermic Reactions : Mitigate using jacketed reactors with controlled cooling (e.g., -10°C for chloroacetylations) .

- Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization .

- Regulatory Compliance : Document impurities per ICH guidelines; quantify genotoxic risks for chloroacetamido derivatives .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.